molecular formula C19H20N6 B6439400 3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2549024-35-1

3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B6439400
CAS RN: 2549024-35-1
M. Wt: 332.4 g/mol
InChI Key: KNCUVXKYWYMHEA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzodiazole ring, an azetidine ring, and a pyrazine ring . The presence of these rings suggests that the compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzodiazole ring could be formed through a condensation reaction . The azetidine ring could be formed through a cyclization reaction . The pyrazine ring could be introduced through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazole and pyrazine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions . The azetidine ring is a three-membered ring, which introduces some strain into the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid . The benzodiazole ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the nitrile group could make the compound polar and potentially soluble in polar solvents . The aromatic rings could contribute to the compound’s stability and rigidity .

Future Directions

The compound could potentially be studied for its biological activity, given the known activities of many benzodiazole derivatives . Additionally, its synthesis could be optimized to improve yields and reduce costs .

properties

IUPAC Name

3-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6/c1-19(2,3)18-23-14-6-4-5-7-16(14)25(18)13-11-24(12-13)17-15(10-20)21-8-9-22-17/h4-9,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCUVXKYWYMHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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